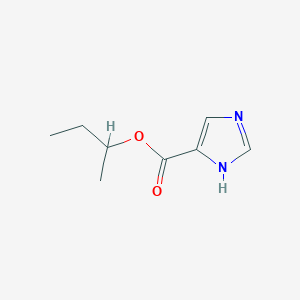![molecular formula C37H32O10 B13791908 [(2R,3R,4S,5R,6S)-3,4,5-tribenzoyloxy-6-prop-2-enoxyoxan-2-yl]methyl benzoate](/img/structure/B13791908.png)
[(2R,3R,4S,5R,6S)-3,4,5-tribenzoyloxy-6-prop-2-enoxyoxan-2-yl]methyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyl 2,3,4,6-tetra-O-benzyl-a-D-glucopyranoside: is a complex organic compound with the molecular formula C37H40O6 and a molecular weight of 580.71 g/mol . It is a derivative of D-glucopyranose, where the hydroxyl groups at positions 2, 3, 4, and 6 are protected by benzyl groups, and the anomeric hydroxyl group is substituted with an allyl group. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of other glucopyranoside derivatives .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Allyl 2,3,4,6-tetra-O-benzyl-a-D-glucopyranoside typically involves the protection of the hydroxyl groups of D-glucopyranose with benzyl groups. This can be achieved by reacting D-glucopyranose with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate . The anomeric hydroxyl group is then substituted with an allyl group using allyl bromide under basic conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution: The benzyl groups can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as thiols or amines in the presence of a base.
Major Products:
Oxidation: Epoxides and other oxidized derivatives.
Reduction: Tetra-O-benzyl-D-glucopyranoside.
Substitution: Various substituted glucopyranoside derivatives.
Applications De Recherche Scientifique
Chemistry: Allyl 2,3,4,6-tetra-O-benzyl-a-D-glucopyranoside is used as an intermediate in the synthesis of complex carbohydrates and glycosides. It serves as a building block for the preparation of various glucopyranoside derivatives .
Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets. It is being investigated for its anti-tumor, antibacterial, and antiviral properties.
Industry: In the industrial sector, Allyl 2,3,4,6-tetra-O-benzyl-a-D-glucopyranoside is used in the production of specialty chemicals and pharmaceuticals .
Mécanisme D'action
The mechanism of action of Allyl 2,3,4,6-tetra-O-benzyl-a-D-glucopyranoside involves its interaction with specific molecular targets. The benzyl groups provide steric protection, allowing selective reactions at the anomeric position. The allyl group can undergo various chemical transformations, enabling the compound to act as a versatile intermediate in organic synthesis . The compound’s biological activity is attributed to its ability to interact with enzymes and receptors involved in cellular processes.
Comparaison Avec Des Composés Similaires
2,3,4,6-Tetra-O-benzyl-D-glucopyranose: This compound is similar in structure but lacks the allyl group at the anomeric position.
Allyl 2,3,4,6-tetra-O-acetyl-a-D-glucopyranoside: This compound has acetyl groups instead of benzyl groups protecting the hydroxyl groups.
Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside: This compound has a methyl group at the anomeric position and three benzyl groups protecting the hydroxyl groups.
Uniqueness: Allyl 2,3,4,6-tetra-O-benzyl-a-D-glucopyranoside is unique due to the presence of both allyl and benzyl groups, which provide a combination of reactivity and protection. This makes it a valuable intermediate for the synthesis of a wide range of glucopyranoside derivatives .
Propriétés
Formule moléculaire |
C37H32O10 |
|---|---|
Poids moléculaire |
636.6 g/mol |
Nom IUPAC |
[(2R,3R,4S,5R,6S)-3,4,5-tribenzoyloxy-6-prop-2-enoxyoxan-2-yl]methyl benzoate |
InChI |
InChI=1S/C37H32O10/c1-2-23-42-37-32(47-36(41)28-21-13-6-14-22-28)31(46-35(40)27-19-11-5-12-20-27)30(45-34(39)26-17-9-4-10-18-26)29(44-37)24-43-33(38)25-15-7-3-8-16-25/h2-22,29-32,37H,1,23-24H2/t29-,30-,31+,32-,37+/m1/s1 |
Clé InChI |
BNWKZSZXVMUNIH-SEJTURHISA-N |
SMILES isomérique |
C=CCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
SMILES canonique |
C=CCOC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



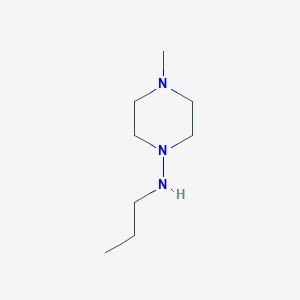

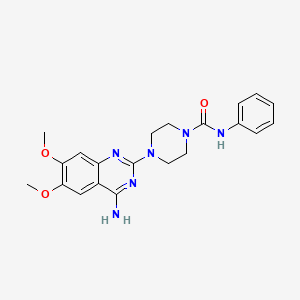
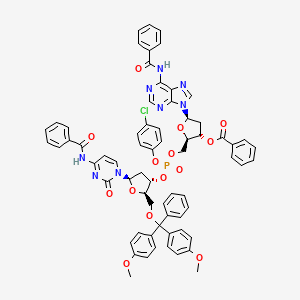
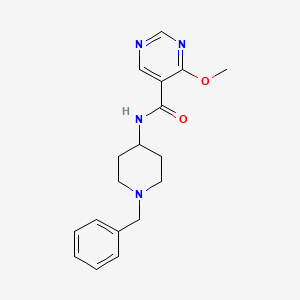
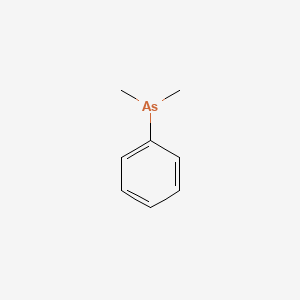
![2-Propenyl [2-(2-oxo-1-imidazolidinyl)ethyl]carbamate](/img/structure/B13791870.png)
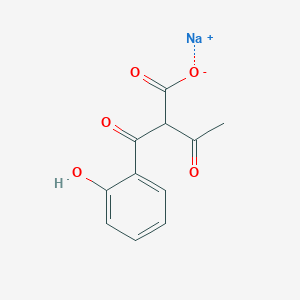
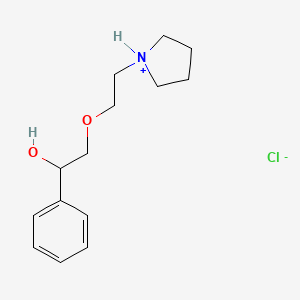
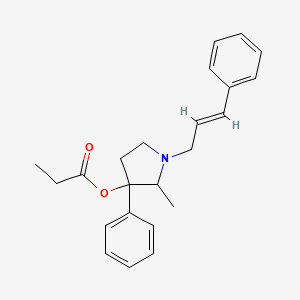
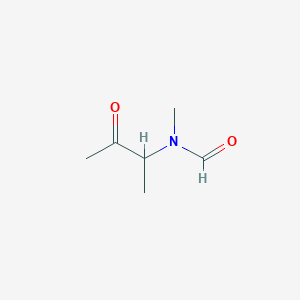
![[4-(4-Phenoxybenzoyl)phenyl]arsonous diiodide](/img/structure/B13791896.png)
